2,2'-Bipiperidine dihydrochloride

Vue d'ensemble

Description

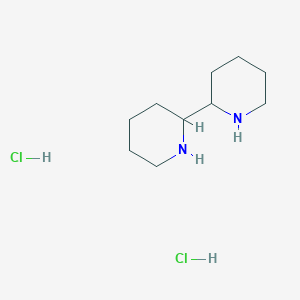

2,2’-Bipiperidine dihydrochloride is an organic compound with the molecular formula C10H22Cl2N2. It is a derivative of bipiperidine, characterized by the presence of two piperidine rings connected at the 2-position. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipiperidine dihydrochloride typically involves the coupling of piperidine derivatives. One common method is the Ullmann reaction, where 2-bromopyridine or 2-chloropyridine reacts with copper metal in a suitable solvent . Another method involves the Negishi coupling, which uses 2-pyridyl zinc halides and bromopyridines in the presence of palladium catalysts .

Industrial Production Methods

Industrial production of 2,2’-Bipiperidine dihydrochloride often employs large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of microwave irradiation and specific catalysts like Ni/Al2O3 or Pd/Al2O3 can significantly enhance reaction efficiency .

Analyse Des Réactions Chimiques

Reaction Analysis

While specific reaction data for this compound is scarce, its reactivity can be extrapolated from related diamine salts and piperidine derivatives:

Acid-Base Behavior

-

Protonation/Deprotonation : The dihydrochloride salt implies two protonated amine groups. Deprotonation under basic conditions (e.g., aqueous NaOH) could regenerate the neutral 2,2'-bipiperidine.

-

Salt Formation : It may react with other acids to form alternative salts, though this is not explicitly documented.

Nucleophilic Substitution

-

Alkylation/Acylation : The amine groups are nucleophilic and could react with alkyl halides or acylating agents (e.g., acetyl chloride) to form N-alkylated or N-acylated derivatives.

-

Cross-Linking : Potential for intermolecular reactions under dehydrating conditions, forming polymeric structures.

Analytical Characterization

-

PubChem Data : The compound’s molecular properties (CID 24820714) suggest it exists as a crystalline solid, though solubility and stability data are unavailable .

Limitations in Available Data

-

Reaction Documentation : No specific reaction mechanisms or product studies are reported in the provided sources.

-

Therapeutic/Biological Activity : Unlike platinum-bipyridine complexes (e.g., [Pt(bipy)Cl₂], which have anticancer properties), this compound lacks documented biological applications in the given materials.

Comparative Reactivity Table

Applications De Recherche Scientifique

2,2’-Bipiperidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,2’-Bipiperidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, forming complexes with metal ions, which can then participate in various biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’-Bipyridine: A closely related compound with similar coordination chemistry properties.

1,10-Phenanthroline: Another bidentate ligand with comparable applications in coordination chemistry.

4,4’-Bipyridine: An isomer with different structural and chemical properties.

Uniqueness

2,2’-Bipiperidine dihydrochloride is unique due to its dual piperidine rings, which provide distinct steric and electronic properties compared to other bipyridine derivatives. This uniqueness makes it valuable in specific chemical and pharmaceutical applications .

Activité Biologique

2,2'-Bipiperidine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of bipiperidine, characterized by the presence of two piperidine rings connected by a biphenyl-like structure. Its dihydrochloride form enhances solubility in aqueous environments, making it suitable for various biological assays.

1. Antimicrobial Activity

Research indicates that bipyridine derivatives exhibit significant antimicrobial properties. A study highlighted the isolation of various 2,2'-bipyridine compounds from microbial sources, which demonstrated potent antimicrobial activity against a range of pathogens. These compounds have been linked to immunomodulatory effects, enhancing the host's immune response against infections .

2. Antitumor Activity

Several studies have reported the antitumor potential of 2,2'-bipyridine derivatives. For instance, ruthenium(II) complexes incorporating bipyridine moieties have shown substantial cytotoxicity against human cancer cell lines such as HeLa and MCF7. The mechanism involves DNA intercalation and disruption of cellular processes, leading to apoptosis in cancer cells .

3. Antioxidant Activity

The antioxidant properties of 2,2'-bipyridine derivatives have been investigated through various assays measuring free radical scavenging abilities. Complexes formed with carboxylic acid functionalities demonstrated enhanced radical scavenging compared to standard antioxidants like vitamin C . This activity is crucial in mitigating oxidative stress-related diseases.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Notable Findings |

|---|---|---|

| Antimicrobial | Disruption of microbial membranes | Effective against multiple bacterial strains |

| Antitumor | DNA intercalation | Significant cytotoxicity in HeLa and MCF7 cells |

| Antioxidant | Free radical scavenging | Superior activity compared to vitamin C |

Research Insights

- Synthesis and Characterization : Various synthetic routes for producing 2,2'-bipyridine derivatives have been explored, focusing on improving yields and purity. These derivatives are often characterized using spectroscopic techniques to confirm their structures .

- In Vitro Studies : In vitro studies have demonstrated the binding affinity of these compounds to DNA and proteins, indicating potential therapeutic roles in cancer treatment . The cytotoxic selectivity observed in cancer cell lines versus normal cells suggests a promising therapeutic index.

- Mechanistic Studies : Investigations into the mechanisms by which these compounds exert their biological effects reveal that they may interact with cellular macromolecules, leading to altered cellular signaling pathways that promote apoptosis or inhibit proliferation in cancer cells .

Propriétés

IUPAC Name |

2-piperidin-2-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h9-12H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPPGUISBCIWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CCCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647575 | |

| Record name | 2,2'-Bipiperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51591-01-6 | |

| Record name | 2,2'-Bipiperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.